molecular formula C18H22N4O2 B5653582 5-{[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-methyl-1H-benzimidazole

5-{[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-methyl-1H-benzimidazole

Cat. No. B5653582
M. Wt: 326.4 g/mol
InChI Key: UHIACXUTQQCGGF-DZGCQCFKSA-N
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Description

Benzimidazole derivatives are a class of compounds with significant biological and chemical interest. They are recognized for their versatile chemical properties and potential pharmacological activities. The synthesis and study of such compounds, including variations like 5-{[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-methyl-1H-benzimidazole, contribute to advancements in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. Novel methods have been developed to improve the efficiency of these syntheses, including green chemistry approaches with catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and microwave-accelerated reactions for methylation of benzimidazoles, offering high yields under mild conditions (Shieh, Dell, & Repič, 2001).

Molecular Structure Analysis

Benzimidazole derivatives exhibit a wide range of molecular structures with significant implications for their chemical reactivity and biological activity. Structural modifications, such as substituting at various positions on the benzimidazole ring, can significantly alter the compounds' properties. Techniques like X-ray crystallography and NMR spectroscopy are crucial for elucidating these structures, as demonstrated in studies exploring novel benzimidazole compounds (Ohta et al., 1990).

properties

IUPAC Name

1-[(1S,5R)-6-(2-methyl-3H-benzimidazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-11-19-16-6-4-14(7-17(16)20-11)18(24)22-9-13-3-5-15(22)10-21(8-13)12(2)23/h4,6-7,13,15H,3,5,8-10H2,1-2H3,(H,19,20)/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIACXUTQQCGGF-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CC4CCC3CN(C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3C[C@H]4CC[C@@H]3CN(C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1S,5R)-6-(2-methyl-3H-benzimidazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone

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